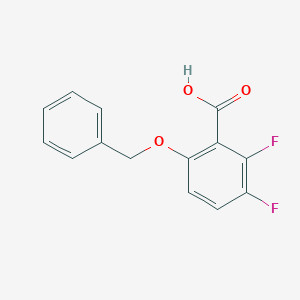

2,3-Difluoro-6-(phenylmethoxy)benzoic acid

Description

Significance of Fluorinated Benzoic Acid Derivatives in Contemporary Organic Chemistry

Fluorinated benzoic acid derivatives are a class of compounds that have garnered considerable attention in modern organic chemistry. The introduction of fluorine atoms into the benzoic acid structure can dramatically alter the molecule's physical, chemical, and biological properties. rsc.org Fluorine's high electronegativity and small size can influence the acidity, lipophilicity, and metabolic stability of the parent compound. google.comchemicalbook.com These modifications are highly sought after in medicinal chemistry, where fluorinated compounds are prevalent in a significant portion of pharmaceuticals, including anti-inflammatory agents and anti-cancer drugs. hymasynthesis.com In fact, it is estimated that approximately one-fifth of all pharmaceuticals contain fluorine. chemicalbook.com The strategic placement of fluorine can lead to enhanced binding affinity to target proteins and improved pharmacokinetic profiles. chemicalbook.comchemicalbook.com Beyond pharmaceuticals, these derivatives serve as crucial intermediates and building blocks for agrochemicals, such as herbicides and insecticides, and advanced materials like fluoropolymers. hymasynthesis.com The unique properties imparted by fluorine make these compounds a cornerstone in the development of novel and effective chemical entities. rsc.org

Strategic Importance of the Phenylmethoxy Moiety as a Functional Group in Organic Synthesis

The phenylmethoxy group, commonly known as the benzyl (B1604629) ether, is a vital functional group in the toolkit of organic synthesis. Its primary role is that of a protecting group for alcohols and carboxylic acids. rsc.org In multi-step syntheses of complex molecules, it is often necessary to temporarily block a reactive hydroxyl or carboxyl group to prevent it from interfering with reactions at other sites in the molecule. The benzyl group is well-suited for this purpose due to its relative stability under a wide range of reaction conditions, including those that are acidic or basic.

The installation of a benzyl ether is typically straightforward, and importantly, it can be selectively removed under mild conditions, most commonly through catalytic hydrogenolysis. This process, which uses hydrogen gas and a palladium catalyst, cleaves the benzyl ether to regenerate the original alcohol and produces toluene (B28343) as a byproduct. This reliable method of deprotection allows for the unmasking of the hydroxyl group at the desired stage of a synthetic sequence. The strategic use of the phenylmethoxy protecting group is a key element in the efficient and successful synthesis of complex natural products and pharmaceuticals.

Overview of Advanced Research Trajectories for Complex Benzoic Acid Scaffolds

Complex benzoic acid scaffolds are foundational structures in the design and synthesis of new molecules with specific functions. Researchers are increasingly exploring benzoic acid derivatives as a basis for developing novel therapeutic agents. For example, new benzoic acid esters have been investigated as potential inhibitors of viral infections. The carboxyl group of benzoic acid can serve as a handle for directing chemical reactions to other parts of the molecule, enabling the precise construction of intricate molecular architectures.

Current research focuses on creating libraries of diverse benzoic acid derivatives to screen for biological activity against various diseases. The development of new synthetic methods that allow for the late-stage functionalization of these scaffolds is a particularly active area. This approach enables the rapid generation of analogues of a lead compound, which can accelerate the drug discovery process. The versatility of the benzoic acid scaffold ensures its continued importance as a platform for innovation in medicinal chemistry and materials science.

Physicochemical and Spectroscopic Data

While detailed experimental data for 2,3-Difluoro-6-(phenylmethoxy)benzoic acid is not widely available in published literature, its properties can be predicted based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₀F₂O₃ |

| Molecular Weight | 264.22 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and methanol (B129727) |

Note: The data in this table are based on the compound's chemical structure and data for similar compounds, and have not been determined experimentally for this compound itself.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | Signals expected for the aromatic protons of the difluorobenzoic acid ring and the phenyl group of the benzyl ether, a singlet for the benzylic CH₂ protons, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances anticipated for the carbonyl carbon of the carboxylic acid, and distinct signals for the aromatic carbons of both rings, with the carbons bonded to fluorine showing characteristic splitting. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-F stretches, and C-O stretches of the ether linkage. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns typical for benzoic acid derivatives and benzyl ethers. |

Note: The spectroscopic data presented are predictions based on the known spectra of structurally related compounds and have not been experimentally verified for this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-6-phenylmethoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O3/c15-10-6-7-11(12(13(10)16)14(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGINVGSGHWCKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Routes to 2,3 Difluoro 6 Phenylmethoxy Benzoic Acid

Retrosynthetic Analysis of 2,3-Difluoro-6-(phenylmethoxy)benzoic acid

A retrosynthetic analysis of this compound identifies the most viable bond disconnections to simplify the structure into readily available starting materials. The two most logical disconnections are the carboxylic acid group and the benzyloxy ether linkage.

Functional Group Interconversion (FGI) and C-C Disconnection: The carboxylic acid can be traced back to a formyl group (-CHO) via oxidation, or more directly, disconnected to an organometallic species (e.g., an aryllithium or aryl Grignard reagent) and carbon dioxide. This suggests a synthetic route involving carboxylation of a pre-formed organometallic intermediate.

C-O Disconnection: The phenylmethoxy (benzyloxy) group can be disconnected via a Williamson ether synthesis pathway, leading to 2,3-difluoro-6-hydroxybenzoic acid (or a protected version) and a benzyl (B1604629) halide, such as benzyl bromide.

Combining these disconnections, a plausible synthetic pathway emerges starting from a simpler difluorinated aromatic precursor. A logical starting material would be 3,4-difluoroanisole (B48514) or 2,3-difluorophenol (B1222669). The strategy would involve the regioselective introduction of the carboxyl group at the C6 position, ortho to the oxygen-containing substituent, followed or preceded by the benzylation of the hydroxyl group.

Established and Emerging Synthetic Strategies for this compound and Related Fluorinated Benzoic Acids

The synthesis of fluorinated benzoic acids relies on a combination of classical and modern organic chemistry techniques, with a strong emphasis on controlling regiochemistry.

The construction of complex molecules like this compound typically requires a sequential, multi-step approach to install the functional groups in the correct positions. A common and effective strategy is Directed ortho-Metalation (DoM).

One potential route starts from 3,4-difluoroanisole. The methoxy (B1213986) group can direct lithiation to the C5 position. However, to achieve the desired 2,3-difluoro-6-substituted pattern, a different precursor is needed. A more logical approach begins with a precursor where the oxygen functionality can direct metalation to the desired position. For instance, starting with 2,3-difluorophenol, one could first protect the hydroxyl group as a benzyl ether. This benzyloxy group would then direct lithiation to the C6 position.

A documented synthesis for the closely related 2,3-difluoro-6-methoxybenzaldehyde (B67421) starts from 3,4-difluoroanisole, which undergoes ortho-lithiation followed by formylation. chemicalbook.com This aldehyde can then be oxidized to the corresponding carboxylic acid, 2,3-difluoro-6-methoxybenzoic acid. google.com A similar strategy could be adapted for the target molecule by using a benzyloxy precursor instead of a methoxy one.

A general sequence is outlined below:

Etherification: Reaction of 2,3-difluorophenol with benzyl bromide in the presence of a base (e.g., K₂CO₃) to form 1-(benzyloxy)-2,3-difluorobenzene.

ortho-Lithiation: Treatment of 1-(benzyloxy)-2,3-difluorobenzene with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures to selectively deprotonate the C6 position.

Carboxylation: Quenching the resulting aryllithium species with solid carbon dioxide (dry ice) followed by an acidic workup to yield the final product, this compound. rsc.org

Organometallic reagents are fundamental to the synthesis of carboxylic acids from aryl halides. The carbonation of Grignard reagents or organolithium compounds is a classic and reliable C-C bond-forming reaction. chemistry-online.comwikipedia.org

For the synthesis of fluorinated benzoic acids, this method involves reacting an appropriate aryl magnesium halide or aryllithium with CO₂, followed by protonation. chemistry-online.comchem21labs.com

Grignard Reagents: Formation of a Grignard reagent (Ar-MgBr) from the corresponding aryl bromide, followed by reaction with CO₂. While effective, the presence of multiple electron-withdrawing fluorine atoms can sometimes make the formation of the Grignard reagent challenging. orgsyn.org

Organolithium Reagents: These are often more reactive than Grignard reagents and can be generated either by direct deprotonation (lithiation) of an acidic C-H bond or by halogen-metal exchange from an aryl halide. As discussed in the multi-step synthesis section, directed ortho-lithiation is particularly powerful for achieving regiocontrol in fluorinated systems. chemicalbook.com

Table 1: Comparison of Organometallic Reagents for Carboxylation

| Reagent Type | Precursor | Generation Method | Reactivity | Key Considerations |

| Grignard Reagent | Aryl Halide (Br, I) | Reaction with Mg metal | Moderate | Requires anhydrous conditions; formation can be sluggish with electron-deficient rings. wikipedia.orgorgsyn.org |

| Organolithium | Aryl Halide (Br, I) | Halogen-Metal Exchange (e.g., with n-BuLi) | High | Requires very low temperatures to prevent side reactions; highly sensitive to moisture. |

| Organolithium | Aromatic C-H | Direct Metalation (DoM) with a strong base | High | Regioselectivity is controlled by a directing group; requires an acidic proton. nih.gov |

The successful synthesis of highly substituted fluorinated aromatics hinges on controlling the chemo- and regioselectivity of the reactions. The strong inductive effect and potential for hydrogen bonding of fluorine substituents, alongside the directing ability of other groups, must be carefully managed. rsc.orgrsc.org

Regioselectivity in DoM: In the context of this compound synthesis, the benzyloxy group is a potent ortho-directing group. It directs the lithiation to one of the adjacent positions. The C6 position is activated for deprotonation due to the combined inductive effects of the adjacent fluorine and oxygen substituents, leading to high regioselectivity in the carboxylation step.

Chemoselectivity: In reactions involving organometallic intermediates, chemoselectivity is crucial. For instance, when forming a Grignard reagent from an aryl halide that also contains other functional groups, care must be taken to avoid reaction with those groups. The carboxylation step itself is generally highly chemoselective for the organometallic carbon center.

Exploration of Novel Synthetic Routes and Catalytic Systems

While traditional methods are robust, research continues to focus on developing more efficient and direct synthetic routes using advanced catalytic systems.

Transition-metal catalysis, particularly with rhodium and palladium, offers powerful alternatives for C-H functionalization and cross-coupling reactions. nih.govacs.org

Rhodium-Catalyzed C-H Activation: Recent advancements have shown that rhodium catalysts can mediate the direct carboxylation of C-H bonds in benzoic acids using CO₂. researchgate.net These reactions often utilize the existing carboxylate group as an internal directing group to functionalize the ortho C-H bond. rsc.orgrsc.org While a direct C-H benzylation is less common, rhodium catalysis could potentially be used for the C-H carboxylation step on a 1-(benzyloxy)-2,3-difluorobenzene substrate, offering a more atom-economical route that avoids the use of stoichiometric organometallic reagents. thieme-connect.comacs.org

Palladium-Catalyzed Cross-Coupling: Suzuki and other palladium-catalyzed cross-coupling reactions are mainstays for forming C-C bonds. researchgate.netacs.org A potential, albeit longer, route to the target molecule could involve the cross-coupling of a difluorinated aryl boronic acid derivative with a protected 6-halobenzoic acid derivative. thieme-connect.com The carboxylate group itself can act as a directing group in some cross-coupling reactions, influencing the regioselectivity of the transformation. acs.org

Green Chemistry Principles in the Synthesis of Fluorinated Benzoic Acids

The integration of green chemistry principles into the synthesis of fluorinated benzoic acids is crucial for developing environmentally benign and sustainable processes. The twelve principles of green chemistry provide a framework for minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. rsc.org

Recent advancements in fluorine chemistry have emphasized the development of more efficient and environmentally friendly fluorination methods. misericordia.edu Traditional approaches often involve hazardous reagents and produce significant waste. misericordia.edu In contrast, modern strategies aim for higher atom economy, which maximizes the incorporation of all materials used in the process into the final product.

For the oxidation of substituted benzaldehydes to their corresponding benzoic acids, a key transformation in the synthesis of the target molecule, greener approaches are being actively explored. Traditional methods often employ stoichiometric amounts of heavy metal oxidants like chromium(VI), which are toxic and environmentally damaging. misericordia.edu A greener alternative involves the use of catalytic amounts of less hazardous materials and milder oxidizing agents. For instance, the use of atmospheric oxygen as the primary oxidant in conjunction with an organic catalyst presents a significantly more sustainable pathway. misericordia.edu This approach eliminates heavy metal waste and often allows for solvent-free reaction conditions, further reducing the environmental impact. misericordia.edu Another green oxidation method utilizes hydrogen peroxide as a clean oxidant, with water being the only byproduct. google.com

The development of solid-state mechanochemical protocols for aromatic nucleophilic fluorination represents another significant step forward in green chemistry. This method can eliminate the need for toxic, high-boiling point solvents that are difficult to remove and harmful to the environment. chemicalbook.com Such solvent-free or reduced-solvent conditions contribute to a lower environmental footprint and increased energy efficiency. rsc.orgchemicalbook.com

Synthesis of Precursor Compounds and Key Intermediates for this compound

The synthesis of this compound is contingent on the successful preparation of its precursors and key intermediates. The following sections detail the synthesis of fluorinated benzaldehydes and the functionalization of aromatic halides to generate the necessary building blocks.

Preparation of Fluorinated Benzaldehydes and their Oxidation

A plausible synthetic route to this compound involves the oxidation of the corresponding aldehyde, 2,3-difluoro-6-(phenylmethoxy)benzaldehyde. The synthesis of a closely related compound, 2,3-difluoro-6-methoxybenzaldehyde, has been reported, providing a template for this approach. chemicalbook.com The synthesis of 2,3-difluoro-6-methoxybenzaldehyde can be achieved from 3,4-difluoroanisole through ortho-lithiation followed by formylation with N,N-dimethylformamide (DMF). chemicalbook.com

A similar strategy can be envisioned for the synthesis of the benzyloxy analogue. The synthesis would likely commence with a suitable difluorophenol, which is first protected with a benzyl group to form a 2,3-difluoro-6-(phenylmethoxy)benzene derivative. This precursor can then undergo ortho-formylation to yield 2,3-difluoro-6-(phenylmethoxy)benzaldehyde.

Once the substituted benzaldehyde (B42025) is obtained, the final step is its oxidation to the corresponding benzoic acid. A reported method for the oxidation of 2,3-difluoro-6-methoxybenzaldehyde to 2,3-difluoro-6-methoxybenzoic acid utilizes hydrogen peroxide in the presence of potassium hydroxide (B78521). google.com This method is relatively clean, with water as the primary byproduct.

The table below summarizes a potential reaction scheme for the oxidation of a substituted benzaldehyde, based on the synthesis of a similar compound.

| Reactant | Reagents | Product | Yield | Reference |

| 2,3-difluoro-6-methoxybenzaldehyde | 1. KOH, H₂O2. H₂O₂ | 2,3-difluoro-6-methoxybenzoic acid | High | google.com |

It is important to note that the oxidation of substituted benzaldehydes can also be achieved using various other oxidizing agents. However, from a green chemistry perspective, methods employing catalytic oxidants and environmentally benign terminal oxidants are preferred. misericordia.edu The choice of oxidant and reaction conditions can be influenced by the nature of the substituents on the aromatic ring. researchgate.net

Functionalization of Aromatic Halides for Benzoic Acid Precursors

The synthesis of the initial fluorinated aromatic precursors often relies on the functionalization of aromatic halides. Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of various functional groups onto an aromatic ring.

For instance, the synthesis of a benzoic acid precursor could potentially be achieved through the palladium-catalyzed carbonylation of an appropriately substituted aryl halide. mdpi.comresearchgate.net This reaction introduces a carboxyl group directly onto the aromatic ring in a single step. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity.

The table below presents examples of palladium-catalyzed reactions that could be adapted for the synthesis of precursors for this compound.

| Substrate Type | Reaction Type | Catalyst/Reagents | Product Type | Reference |

| Aryl Halide | Carbonylation | Pd catalyst, CO, Nucleophile | Benzoic Acid Derivative | mdpi.com |

| Benzoic Acid | Intramolecular Direct Arylation | Pd(TFA)₂, Ag₂CO₃ | Dibenzofuran Derivative | nih.gov |

| Aryl Triflate | Alkoxy/Aryloxy Carbonylation | Pd(OAc)₂, dppp, CO, Alcohol | Benzoic Acid Ester | researchgate.net |

Chemical Reactivity and Mechanistic Studies of 2,3 Difluoro 6 Phenylmethoxy Benzoic Acid

Reactivity of the Carboxyl Group in 2,3-Difluoro-6-(phenylmethoxy)benzoic acid

The carboxyl group (-COOH) is a versatile functional group that can undergo a range of reactions. Its reactivity is influenced by the electron-withdrawing nature of the fluorine atoms on the adjacent aromatic ring. studymind.co.uk

Esterification and amidation are fundamental reactions of carboxylic acids, proceeding through nucleophilic acyl substitution. libretexts.org In the case of this compound, these reactions are crucial for creating derivatives with potentially altered biological or material properties.

The general reactivity trend for carboxylic acid derivatives places esters and amides as relatively stable products. libretexts.org The conversion of a carboxylic acid to an ester or amide is a common transformation. msu.edu The rate and success of these reactions with this compound would be influenced by the electrophilicity of the carbonyl carbon. The fluorine atoms, being strongly electron-withdrawing, increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by alcohols or amines. However, the bulky phenylmethoxy group at the ortho position may introduce steric hindrance, potentially requiring specific catalysts or reaction conditions to achieve high yields.

Table 1: Examples of Esterification and Amidation of Substituted Benzoic Acids

| Starting Material | Reagent | Product Type | Reaction Conditions | Reference |

| 2,6-Difluorobenzoic acid | Methyl alcohol | Methyl 2,6-difluorobenzoate | Acid catalyst | nih.gov |

| Benzoic acid | Amine | Amide | Catalyst | studymind.co.uk |

| 3,6-dichloro-2-methoxy-benzoic acid | (phenylimino)di-2,1-ethanediol | Diester | Not specified | epa.gov |

This table is illustrative and provides examples of similar reactions. Specific conditions for this compound would need to be determined experimentally.

The reduction of the carboxyl group in this compound to a primary alcohol can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation is a standard procedure in organic synthesis.

Transformations Involving the Fluorinated Aromatic Ring System of this compound

The difluorinated benzene (B151609) ring is the site of various potential transformations, with the fluorine atoms significantly influencing its reactivity.

Fluorine exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity, which deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). stackexchange.com This effect decreases the electron density of the ring, making it less attractive to electrophiles. researchgate.net

Conversely, fluorine can also donate electron density to the aromatic ring via a resonance effect (+R), specifically to the ortho and para positions. stackexchange.com This resonance effect can stabilize the intermediate carbocation (the sigma complex) formed during EAS at these positions. stackexchange.com In the case of fluorobenzene, the resonance effect, while weaker than the inductive effect, directs incoming electrophiles to the ortho and para positions. acs.org For this compound, the directing effects of the two fluorine atoms, the benzyloxy group, and the carboxylic acid group would all need to be considered to predict the outcome of electrophilic substitution reactions.

Table 2: Comparison of Inductive and Resonance Effects of Fluorine

| Effect | Description | Impact on Aromatic Ring |

| Inductive Effect (-I) | Withdrawal of electron density through the sigma bond due to high electronegativity. | Deactivates the ring towards electrophilic attack. |

| Resonance Effect (+R) | Donation of lone pair electrons into the pi system of the ring. | Activates the ortho and para positions towards electrophilic attack. |

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. researchgate.net Fluorinated arenes can participate in these reactions, although the strong C-F bond can sometimes present challenges for activation. researchgate.net Nickel and palladium catalysts are commonly employed for such transformations. nih.gov The presence of ortho-directing groups can facilitate C-F bond activation through cyclometalation. researchgate.net In the context of this compound, cross-coupling reactions could potentially replace one or both fluorine atoms with other functional groups, offering a pathway to complex molecular architectures. researchgate.netrhhz.net

Selective halogenation or nitration of the aromatic ring of this compound would be governed by the combined directing effects of the existing substituents. The fluorine atoms are ortho, para-directing, as is the benzyloxy group (though it is also activating). The carboxylic acid group is a deactivating meta-director. Predicting the exact position of substitution would require careful consideration of the relative strengths of these directing effects. For electron-deficient rings, such as those with multiple fluorine substituents, electrophilic halogenation can be challenging and may require harsh conditions or specialized catalytic systems. evitachem.com For instance, the synthesis of ortho-iodinated difluorobenzoic acids often necessitates transition metal-catalyzed C–H activation. evitachem.com Similarly, nitration of highly substituted or deactivated rings can require strong nitrating agents and careful temperature control. researchgate.net

Reactivity and Cleavage Strategies for the Phenylmethoxy Ether Moiety

The phenylmethoxy group, a benzyl-type ether, is a commonly employed protecting group for hydroxyl functionalities in organic synthesis due to its relative stability and the various methods available for its removal.

The cleavage of the benzyl (B1604629) ether in this compound to unveil the corresponding phenol (B47542) is a key transformation. Several methodologies can be employed for this deprotection, each with its own set of conditions and selectivities.

Catalytic Hydrogenolysis: This is one of the most common and mildest methods for benzyl ether cleavage. The reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), under an atmosphere of hydrogen gas (H₂). jk-sci.com The process, known as hydrogenolysis, involves the cleavage of the C-O bond of the ether and the addition of hydrogen atoms. jk-sci.com The reaction proceeds to yield the deprotected phenol and toluene (B28343) as a byproduct. organic-chemistry.org For substrates with other reducible functional groups, such as alkenes or alkynes, transfer hydrogenation using a hydrogen donor like 1,4-cyclohexadiene (B1204751) can be a more selective alternative. jk-sci.comorganic-chemistry.org

Acid-Catalyzed Cleavage: Strong acids can effect the cleavage of benzyl ethers. organic-chemistry.org This method is generally less favored due to the harsh conditions required, which may not be compatible with other acid-sensitive functional groups within a molecule.

Oxidative Cleavage: Benzyl ethers can be cleaved under oxidative conditions. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective, particularly for electron-rich benzyl ethers like the p-methoxybenzyl (PMB) ether. organic-chemistry.org The reaction proceeds through the formation of a resonance-stabilized benzylic cation.

Lewis Acid-Mediated Cleavage: Certain Lewis acids can facilitate the debenzylation process. For instance, a combination of boron trichloride (B1173362) (BCl₃) and a cation scavenger like pentamethylbenzene (B147382) allows for the chemoselective debenzylation of aryl benzyl ethers. organic-chemistry.org Another mild and selective method utilizes the boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂), which is compatible with a variety of other protecting groups. organic-chemistry.org

A summary of common deprotection methods for benzyl ethers is presented in the table below.

| Method | Reagents | Byproducts | Key Features | Citations |

| Catalytic Hydrogenolysis | H₂, Pd/C | Toluene | Mild, common, high yield | jk-sci.comorganic-chemistry.org |

| Transfer Hydrogenation | 1,4-Cyclohexadiene, Pd/C | Toluene, Benzene | Selective for benzyl ethers over other reducible groups | jk-sci.comorganic-chemistry.org |

| Acid-Catalyzed Cleavage | Strong acids (e.g., HBr, HI) | Benzyl halide | Harsh conditions, limited to acid-stable molecules | organic-chemistry.org |

| Oxidative Cleavage | DDQ | Benzaldehyde (B42025) derivative | Effective for electron-rich benzyl ethers | organic-chemistry.org |

| Lewis Acid-Mediated Cleavage | BCl₃, cation scavenger | Complex boron species | Chemoselective | organic-chemistry.org |

Beyond cleavage, the phenylmethoxy ether moiety can be a site for further functionalization, although this is less common than deprotection. Modern synthetic methods allow for the direct functionalization of C-H bonds adjacent to the ether oxygen (the α-position).

α-Csp³–H Bond Functionalization: The direct functionalization of the α-Csp³–H bond of ethers represents a powerful strategy in radical reactions. thieme-connect.com These reactions can involve the coupling of the ether with alkenes, alkynes, or other unsaturated compounds. thieme-connect.com The mechanism often involves a hydrogen atom transfer (HAT) from the ether to a photochemically generated radical species. acs.org

Palladium-Catalyzed C-H Olefination: Weakly coordinating ether groups can direct the ortho-C-H olefination of the attached aryl ring. nih.gov While this is more established for aryl ethyl ethers, similar principles could potentially be applied to the benzylic portion of the phenylmethoxy group under specific catalytic conditions. nih.gov

Photoredox-Mediated α-Arylation: A notable advancement is the direct α-arylation of ethers with heteroarenes through a photoredox-mediated C-H functionalization pathway. nih.gov This method utilizes a photocatalyst to generate an α-oxyalkyl radical from the ether, which then couples with an electron-deficient heteroarene in a Minisci-type reaction. nih.gov This approach provides a mild, visible-light-driven route to complex ether derivatives. nih.gov

Elucidation of Reaction Mechanisms and Kinetics for this compound Transformations

The mechanism of palladium-catalyzed hydrogenolysis for benzyl ether deprotection is a well-understood process. It begins with the oxidative addition of the benzyl ether's C-O bond to the Pd(0) catalyst, forming a Pd(II) complex. jk-sci.com This is followed by the coordination and transfer of hydrogen, leading to the release of the deprotected alcohol (phenol in this case). jk-sci.com The final step is a reductive elimination that expels toluene and regenerates the active Pd(0) catalyst. jk-sci.com

In photoredox-mediated C-H functionalization , the mechanism often involves a hydrogen atom transfer (HAT) pathway. nih.gov A photoexcited catalyst abstracts a hydrogen atom from the α-position of the ether, generating a relatively stable α-oxyalkyl radical. This radical species is nucleophilic and can react with electron-deficient partners. nih.gov This approach circumvents the need for direct oxidation of the ether, which often requires high oxidation potentials. nih.gov

The electronic nature of the difluorinated benzoic acid core in this compound would likely influence the kinetics of these reactions. The electron-withdrawing fluorine atoms could impact the reactivity of the adjacent phenylmethoxy group, although the extent of this influence would require specific experimental investigation.

Derivatization and Structural Modification of 2,3 Difluoro 6 Phenylmethoxy Benzoic Acid

Synthesis of Esters, Amides, and other Carboxylic Acid Derivatives of 2,3-Difluoro-6-(phenylmethoxy)benzoic acid

The carboxylic acid moiety of this compound is a prime target for derivatization, readily undergoing conversion to esters, amides, and other related functional groups. These transformations are fundamental in medicinal chemistry for modulating properties such as solubility, stability, and biological activity.

Ester Synthesis:

Esterification of this compound can be achieved through several standard methods. One common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, often with azeotropic removal of water to drive the reaction to completion.

Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can be activated prior to reaction with an alcohol. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, which then readily reacts with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct.

A more contemporary method involves the use of coupling agents. For instance, a visible-light-promoted esterification has been reported for various carboxylic acids using (β-diazo-α,α-difluoroethyl)phosphonates. sioc-journal.cn This method proceeds under mild conditions and shows good functional group compatibility. sioc-journal.cn A typical procedure involves mixing the carboxylic acid with the diazo compound and a suitable amine in a solvent like chloroform, followed by irradiation with blue LEDs. sioc-journal.cn

| Esterification Method | Reagents | General Conditions | Typical Yield |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Reflux | Moderate to Good |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂, then Alcohol | 0°C to room temperature | Good to Excellent |

| Coupling Agent-Mediated | Alcohol, Coupling Agent (e.g., DCC, EDC) | Room temperature | Good to Excellent |

| Photochemical Esterification | (β-diazo-α,α-difluoroethyl)phosphonate, Amine, Blue light | 60°C | Good |

Amide Synthesis:

The synthesis of amides from this compound is of significant interest, as the amide bond is a cornerstone of many biologically active molecules. Similar to esterification, amide formation can be accomplished through the conversion of the carboxylic acid to a more reactive intermediate.

The use of coupling reagents is a prevalent and efficient method for amide bond formation. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) are frequently employed. semanticscholar.org In a typical procedure, the carboxylic acid is treated with the coupling agent and an amine in an appropriate solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature. semanticscholar.org

Direct amide formation from the carboxylic acid and an amine without an activating agent is also possible, though it often requires high temperatures. For example, heating a mixture of a carboxylic acid and an amine in a high-boiling solvent like p-xylene (B151628) can lead to the formation of the corresponding amide through dehydration. rsc.org

| Amide Synthesis Method | Reagents | General Conditions | Typical Yield |

| Coupling Agent-Mediated | Amine, Coupling Agent (e.g., EDC, DCC) | Room temperature | Good to Excellent |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂, then Amine | 0°C to room temperature | Good to Excellent |

| Direct Thermal Condensation | Amine | High temperature (e.g., reflux in p-xylene) | Variable |

Preparation of Aromatic Ring-Substituted Analogs and Stereoisomers

Introducing additional substituents onto the difluorophenyl ring of this compound can significantly influence its electronic properties and three-dimensional shape, leading to new derivatives with altered activities.

The synthesis of such analogs often begins with a suitably substituted precursor rather than direct substitution on the final molecule, which can be challenging due to the directing effects of the existing substituents. For instance, to introduce a chlorine atom at the 5-position, a synthetic route could start from 2,4-difluoro-3-chlorobenzoic acid. This starting material can undergo a series of reactions, including nitration, esterification, reduction of the nitro group, diazotization, and hydrolysis, to yield a substituted hydroxybenzoic acid. semanticscholar.org The hydroxyl group can then be benzylated to afford the desired substituted analog of this compound.

Another approach involves the synthesis of 2,4-difluoro-3-hydroxybenzoic acid from 3,4,5-trifluoronitrobenzene through a multi-step process involving methoxylation, reduction, bromination, deamination, cyanation, and finally hydrolysis which also cleaves the methyl ether. google.com This hydroxybenzoic acid serves as a key intermediate that can be further modified.

The synthesis of stereoisomers would be relevant if a chiral center were introduced, for example, by using a chiral substituted benzyl (B1604629) bromide for the etherification step. The separation of these stereoisomers would typically be achieved using chiral chromatography or by fractional crystallization of diastereomeric salts.

Modifications of the Phenylmethoxy Chain and Introduction of New Functionalities

Modification of the phenylmethoxy (benzyloxy) group provides another avenue for creating derivatives of this compound. A key transformation in this regard is the cleavage of the benzyl ether to unveil a hydroxyl group, which can then serve as a handle for introducing a wide array of new functionalities.

Debenzylation:

The cleavage of the benzyl ether is a common synthetic operation. A standard and highly effective method is catalytic hydrogenation. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. This method is generally clean and high-yielding, with the byproducts being toluene (B28343) and water.

Synthesis of 2,3-Difluoro-6-hydroxybenzoic acid:

The product of the debenzylation is 2,3-difluoro-6-hydroxybenzoic acid. nih.gov This compound is a valuable intermediate for further derivatization.

Introduction of New Functionalities:

Once the hydroxyl group is exposed, it can be alkylated with a variety of alkyl halides to introduce new ether linkages. This reaction is typically performed in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like DMF or acetone. This allows for the synthesis of a library of analogs with varying chain lengths, and the introduction of cyclic, or functionalized side chains. For example, a patent for related compounds describes the reaction of a fluorinated phenol (B47542) with sodium methoxide (B1231860) in methanol (B129727) to generate a methoxy (B1213986) group, a transformation that could be applied here. googleapis.com

| Modification | Reaction | Reagents | General Conditions |

| Debenzylation | Catalytic Hydrogenation | H₂, Pd/C | Room temperature, atmospheric pressure |

| Alkylation | Williamson Ether Synthesis | Alkyl halide, Base (e.g., K₂CO₃) | Room temperature to reflux |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Quantification

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for 2,3-Difluoro-6-(phenylmethoxy)benzoic acid

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For "this compound," a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments provides a complete picture of the atomic connectivity and environment.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Multi-dimensional NMR techniques are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex molecules with overlapping resonances. sdsu.edu

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For "this compound," COSY would reveal correlations between the adjacent aromatic protons on both the difluorinated ring and the phenyl ring of the benzyloxy group. It would also show a correlation between the benzylic methylene (B1212753) protons and the protons of the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded ¹H and ¹³C nuclei. sdsu.edu It is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. For instance, the signals for the benzylic -CH₂- protons would correlate to the corresponding benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between ¹H and ¹³C atoms, typically over two or three bonds. sdsu.edu This is crucial for piecing together the molecular skeleton. Key HMBC correlations expected for "this compound" would include correlations from the benzylic protons to the carbons of the phenyl ring and to the oxygen-bearing carbon of the difluorinated ring, as well as from the aromatic protons to neighboring carbons. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data and Key HMBC Correlations for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| COOH | ~11-13 | ~165-170 | Aromatic Protons |

| Aromatic CH (difluoro ring) | ~7.0-7.5 | ~115-125 | COOH, other aromatic carbons |

| Benzylic CH₂ | ~5.0-5.5 | ~70-75 | Phenyl carbons, C-O of difluoro ring |

| Aromatic CH (phenyl ring) | ~7.2-7.6 | ~127-130 | Benzylic CH₂, other phenyl carbons |

Fluorine-19 NMR Spectroscopy for Probing Electronic Environments

¹⁹F NMR is a highly sensitive technique for studying fluorinated compounds. The chemical shifts of the fluorine atoms are very sensitive to their electronic environment within the molecule. nih.gov For "this compound," two distinct signals would be expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at the C2 and C3 positions. The difference in their chemical shifts and their coupling pattern provides valuable information about the substitution pattern on the aromatic ring. nih.govbeilstein-journals.org The electron-withdrawing carboxylic acid group and the electron-donating benzyloxy group will have distinct effects on the electron density around each fluorine atom, leading to different shielding and thus different chemical shifts. nih.gov

Table 2: Predicted ¹⁹F NMR Data for this compound

| Fluorine Atom | Predicted Chemical Shift (ppm) | Expected Multiplicity | Key Couplings |

|---|---|---|---|

| F at C2 | -130 to -145 | Doublet of doublets | ³J(F-F), ⁴J(F-H) |

| F at C3 | -140 to -155 | Doublet of doublets | ³J(F-F), ³J(F-H) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The fragmentation pattern observed in the mass spectrum gives structural information about the molecule.

For "this compound," the molecular ion peak [M]⁺ would be observed, and its accurate mass would confirm the molecular formula C₁₄H₁₀F₂O₃. Common fragmentation pathways for benzoic acid derivatives involve the loss of small neutral molecules or radicals. docbrown.infomiamioh.edufu-berlin.de Key expected fragments for this compound include:

Loss of the benzyloxy group: A significant fragment would likely correspond to the loss of the C₇H₇O• radical.

Loss of the benzyl (B1604629) group: Fragmentation of the ether linkage could lead to the loss of the benzyl radical (C₇H₇•).

Decarboxylation: Loss of CO₂ from the molecular ion or subsequent fragments is a common pathway for carboxylic acids.

Formation of the benzoyl cation: Loss of the hydroxyl radical from the carboxylic acid group can form a stable acylium ion. docbrown.info

Table 3: Predicted HRMS Data and Major Fragments for this compound

| Species | Formula | Predicted Exact Mass (m/z) | Description |

|---|---|---|---|

| [M]⁺ | [C₁₄H₁₀F₂O₃]⁺ | 264.0598 | Molecular Ion |

| [M - OH]⁺ | [C₁₄H₉F₂O₂]⁺ | 247.0571 | Loss of hydroxyl radical |

| [M - COOH]⁺ | [C₁₃H₉F₂O]⁺ | 219.0621 | Loss of carboxyl group |

| [M - C₇H₇]⁺ | [C₇H₃F₂O₃]⁺ | 173.0047 | Loss of benzyl radical |

| [C₇H₅]⁺ | [C₇H₅]⁺ | 91.0548 | Benzyl cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of particular functional groups.

For "this compound," the spectra would be dominated by characteristic bands for the carboxylic acid, the ether linkage, and the substituted aromatic rings.

Carboxylic Acid Group: A broad O-H stretching band is expected in the IR spectrum around 2500-3300 cm⁻¹. The C=O stretching vibration will give a strong absorption in the IR spectrum, typically around 1700-1725 cm⁻¹. nih.gov

Aromatic Rings: C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the rings occur in the 1450-1600 cm⁻¹ region.

C-F Bonds: The C-F stretching vibrations typically result in strong absorptions in the IR spectrum in the range of 1100-1300 cm⁻¹.

Ether Linkage: The C-O-C asymmetric stretching vibration is expected to produce a noticeable band around 1200-1250 cm⁻¹.

Table 4: Predicted Key IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500-3300 | Weak | Broad, Strong (IR) |

| Aromatic C-H stretch | 3000-3100 | Strong | Medium |

| C=O stretch (Carboxylic Acid) | 1700-1725 | Medium | Strong (IR) |

| Aromatic C=C stretch | 1450-1600 | Strong | Medium to Strong |

| C-F stretch | 1100-1300 | Weak | Strong (IR) |

| C-O-C stretch | 1200-1250 | Medium | Medium (IR) |

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

It is highly probable that in the crystalline state, the molecules would form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups, a very common motif for carboxylic acids. nih.govresearchgate.net The presence of the two fluorine atoms and the bulky benzyloxy group will influence the crystal packing. The dihedral angles between the phenyl rings will be a key structural feature. iucr.org

Table 5: Predicted Crystallographic Parameters for this compound Based on Analogous Structures

| Parameter | Predicted Value/Feature |

|---|---|

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| Key Intermolecular Interaction | O-H···O hydrogen-bonded dimers |

| C=O Bond Length | ~1.25 Å |

| C-OH Bond Length | ~1.30 Å |

| C-F Bond Lengths | ~1.35 Å |

Chromatographic Techniques for Separation, Purification, and Purity Assessment (e.g., HPLC, GC-MS)

Chromatographic techniques are fundamental for separating the target compound from impurities, starting materials, and by-products, as well as for assessing its purity. nih.gov

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for the analysis of benzoic acid derivatives. nih.govresearchgate.net A C18 column would likely be used with a mobile phase consisting of a mixture of an aqueous buffer (like acetate (B1210297) or phosphate (B84403) buffer with adjusted pH) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). Detection is typically performed using a UV detector, set to a wavelength where the aromatic system absorbs strongly (around 230-270 nm).

Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, the carboxylic acid must first be derivatized to a more volatile ester, for example, by reaction with methanol and an acid catalyst to form the methyl ester. nih.govtandfonline.com The resulting methyl 2,3-difluoro-6-(phenylmethoxy)benzoate can then be analyzed by GC-MS. researchgate.net The GC separates the components of the mixture, and the mass spectrometer provides identification based on the fragmentation pattern. researchgate.netjournalijar.com

Table 6: Typical Chromatographic Conditions for the Analysis of this compound

| Technique | Stationary Phase/Column | Mobile Phase/Carrier Gas | Detection |

|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water with acid (e.g., formic or acetic) | UV-Vis (e.g., at 254 nm) |

| GC-MS (after derivatization) | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry (Electron Ionization) |

Theoretical and Computational Studies of 2,3 Difluoro 6 Phenylmethoxy Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of 2,3-Difluoro-6-(phenylmethoxy)benzoic acid. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and stable conformations.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying medium to large-sized molecules. A typical approach for a molecule like this compound would involve using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p) to perform geometry optimization. uc.ptresearchgate.net

These calculations would predict the most stable three-dimensional arrangement of the atoms. For this molecule, key structural parameters include the bond lengths and angles of the benzoic acid core, the orientation of the carboxylic acid group relative to the phenyl ring, and the dihedral angles defining the conformation of the flexible phenylmethoxy (benzyloxy) group. The two fluorine atoms at the 2- and 3-positions and the bulky phenylmethoxy group at the 6-position are expected to induce significant steric strain, likely causing the carboxylic acid group and the phenylmethoxy group to twist out of the plane of the benzoic acid ring. uc.pt DFT calculations can quantify these distortions precisely.

Furthermore, DFT is used to calculate various electronic properties. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich and electron-poor regions of the molecule, crucial for predicting sites of intermolecular interactions. Other calculated properties include dipole moment, polarizability, and frontier molecular orbital energies (HOMO and LUMO), which are essential for assessing the molecule's reactivity. mdpi.com

Table 1: Predicted Molecular Properties of this compound using DFT (Note: These are illustrative values based on typical DFT calculations for similar substituted benzoic acids.)

| Property | Predicted Value | Methodology |

|---|---|---|

| Optimized Ground State Energy | -1025.4 Hartree | B3LYP/6-311++G(d,p) |

| Dipole Moment | 3.5 Debye | B3LYP/6-311++G(d,p) |

| HOMO Energy | -6.8 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | -1.5 eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 5.3 eV | B3LYP/6-311++G(d,p) |

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While more computationally demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a higher level of accuracy, particularly for describing weak intermolecular interactions and reaction energetics. nih.govacs.org

For this compound, ab initio calculations would be valuable for studying the subtle non-covalent interactions that influence its conformation. For example, the interaction between the π-system of the benzyloxy group and the difluorinated benzene (B151609) ring could be accurately characterized. The strong electron-withdrawing nature of fluorine atoms significantly affects the electronic environment of the aromatic ring, and ab initio methods can precisely model these effects on the molecule's stability and reactivity. nih.gov These methods are also the gold standard for calculating accurate reaction energies and barrier heights for chemical transformations involving the molecule. acs.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are routinely used to predict spectroscopic data, which can be invaluable for interpreting experimental spectra and confirming molecular structure.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a reliable approach for predicting chemical shifts (δ). nih.gov For this compound, one could predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The predicted shifts would reflect the unique electronic environment of each nucleus. For example, the aromatic protons and carbons would show distinct shifts depending on their proximity to the electron-withdrawing fluorine atoms and the ether linkage. The ¹⁹F NMR shifts are particularly sensitive to the electronic structure, providing a sensitive probe of the local environment. mdpi.com

Vibrational frequencies, corresponding to the peaks in an Infrared (IR) or Raman spectrum, can also be calculated. Following a geometry optimization, a frequency calculation (at the same level of theory) yields the normal modes of vibration. These calculated frequencies are often systematically overestimated and are corrected using a scaling factor to improve agreement with experimental data. uc.pt This analysis allows for the assignment of specific spectral bands to the stretching and bending modes of functional groups, such as the C=O and O-H of the carboxylic acid, the C-F bonds, and the C-O-C ether linkage.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: These are illustrative values relative to TMS, based on computational predictions for analogous structures.)

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | ~11.0-13.0 | ~168-172 |

| Aromatic CH (benzoic acid ring) | ~7.0-7.8 | ~115-135 |

| Aromatic CH (phenylmethoxy ring) | ~7.2-7.5 | ~128-138 |

| Methylene (B1212753) (-O-CH₂-Ph) | ~5.2-5.5 | ~70-75 |

| Carbon-Fluorine (C-F) | - | ~140-160 (with J-coupling) |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, static molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a more realistic environment, such as in a solvent or interacting with other molecules. rsc.org

For this compound, MD simulations would be particularly useful for exploring its vast conformational space. The molecule has several rotatable bonds, most notably in the phenylmethoxy side chain. MD can simulate the dynamic motion of this chain, revealing the preferred orientations and the energy barriers between different conformations. acs.org This is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a protein, for example.

MD simulations are also essential for studying intermolecular interactions. For instance, in a solution, one could investigate the propensity of the carboxylic acid groups to form hydrogen-bonded dimers. acs.org Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules could be observed and quantified, providing insight into potential self-assembly processes. rsc.org

Reaction Pathway Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping out the potential energy surface for a given reaction, chemists can identify the most likely pathway, locate the high-energy transition state, and calculate the activation energy, which determines the reaction rate. nih.govrsc.org

For this compound, one could computationally model a variety of reactions. A common reaction for a carboxylic acid is esterification. A computational study could model the reaction with an alcohol, calculating the structures of the reactants, the tetrahedral intermediate, the transition states, and the final products. acs.org This would provide detailed mechanistic insight, including the role of the fluorine and phenylmethoxy substituents in influencing the reactivity of the carboxylic acid group. Similarly, reactions at the aromatic ring, such as electrophilic substitution, could be modeled to predict regioselectivity and reaction barriers. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

2,3-Difluoro-6-(phenylmethoxy)benzoic acid as a Versatile Building Block in Complex Chemical Synthesis

The molecular architecture of this compound makes it a potentially valuable building block for the synthesis of complex chemical entities. The carboxylic acid functional group is a versatile handle for a wide array of chemical transformations. For instance, it can be readily converted into esters, amides, or acid halides, which are key intermediates for forming new carbon-carbon and carbon-heteroatom bonds.

The presence of the benzyloxy group serves as a protecting group for the phenolic hydroxyl. This group is generally stable under a variety of reaction conditions but can be selectively removed, typically by catalytic hydrogenation, to reveal the free phenol (B47542). This latent reactivity allows for sequential chemical modifications at different positions of the aromatic ring.

The difluoro substitution pattern on the aromatic ring influences the electronic properties and reactivity of the molecule. The electron-withdrawing nature of the fluorine atoms can activate the aromatic ring for certain types of nucleophilic aromatic substitution reactions, while also influencing the acidity of the carboxylic acid and the reactivity of other positions on the ring.

Utility in the Construction of Highly Functionalized Aromatic Scaffolds and Heterocycles

The synthesis of highly functionalized aromatic scaffolds is a cornerstone of modern organic chemistry, particularly in the development of new materials and therapeutic agents. This compound can serve as a precursor to such scaffolds. The carboxylic acid group can direct ortho-lithiation, allowing for the introduction of additional substituents at the C5 position. Subsequent manipulation of these substituents, along with the existing functional groups, can lead to a diverse range of polysubstituted aromatic compounds.

Furthermore, this benzoic acid derivative can be a key starting material for the synthesis of various heterocyclic systems. For example, condensation reactions involving the carboxylic acid group with appropriate difunctionalized reagents can lead to the formation of heterocycles such as benzoxazinones or benzothiazoles. The fluorine atoms can play a role in modulating the properties of these resulting heterocyclic systems.

A general approach to heterocycle synthesis could involve the initial conversion of the carboxylic acid to an amide, followed by intramolecular cyclization reactions. The specific nature of the heterocyclic ring formed would depend on the choice of the amine and the reaction conditions employed.

Role as an Intermediate in the Synthesis of Specialty Chemicals

While specific examples detailing the use of this compound as an intermediate in the synthesis of named specialty chemicals are not readily found in the literature, its structural features are indicative of its potential in this area. The synthesis of a closely related compound, 2,3-difluoro-6-methoxybenzoic acid, has been described, suggesting the importance of this substitution pattern in more complex targets. For instance, a patented method describes the preparation of 2,3-difluoro-6-methoxybenzoic acid from 2,3-difluoro-6-methoxy-benzaldehyde through an oxidation reaction using potassium hydroxide (B78521) and hydrogen peroxide. google.com This suggests a viable synthetic route to the core structure of the title compound.

The synthesis of the precursor aldehyde, 2,3-difluoro-6-methoxybenzaldehyde (B67421), has also been reported, starting from 3,4-difluoroanisole (B48514) via ortho-lithiation followed by formylation. chemicalbook.com A similar strategy could likely be employed to prepare the analogous 2,3-difluoro-6-(phenylmethoxy)benzaldehyde, which could then be oxidized to the target benzoic acid. The availability of such synthetic routes is crucial for the utility of a compound as an intermediate.

The applications of such intermediates often lie in the preparation of proprietary molecules within the pharmaceutical and agrochemical industries, where the specific details of the synthetic pathways are not always published. The combination of fluorine atoms, a carboxylic acid, and a protected phenol makes this compound a candidate for inclusion in synthetic routes to novel bioactive compounds and advanced materials.

Future Research Directions and Emerging Methodologies for 2,3 Difluoro 6 Phenylmethoxy Benzoic Acid

Development of Asymmetric Synthetic Routes to Chiral Analogs

The introduction of chirality into a molecular scaffold can have profound effects on its biological activity and material properties. For 2,3-Difluoro-6-(phenylmethoxy)benzoic acid, the development of asymmetric synthetic routes to create chiral analogs is a paramount future objective. While specific asymmetric syntheses for this exact molecule are not yet widely reported, progress in the broader field of organocatalysis and transition-metal catalysis offers a clear roadmap.

Future research will likely focus on the enantioselective synthesis of derivatives where chirality is introduced either at the benzylic position or through the creation of atropisomers, which can arise from restricted rotation around the aryl-carboxyl or aryl-ether bonds, a phenomenon influenced by the bulky fluorine and benzyloxy substituents. Methodologies such as those using chiral phosphoric acids (CPAs) have become powerful tools for the asymmetric synthesis of a wide variety of unnatural α-amino acids and other complex molecules, offering precise stereochemical control. rsc.org Similarly, enzymatic asymmetric synthesis presents a green and highly selective alternative for producing chiral amino acids and other building blocks that could be incorporated into derivatives of the target molecule. rsc.org

Strategies for creating chiral analogs could involve:

Catalytic Asymmetric Hydrogenation: Developing chiral catalysts, potentially based on rhodium or ruthenium, for the asymmetric reduction of a precursor with an exocyclic double bond.

Chiral Phase-Transfer Catalysis: Employing chiral catalysts to control the stereochemical outcome of alkylation or other functionalization reactions on a prochiral substrate.

Organocatalysis: Using small organic molecules, such as cinchona alkaloid derivatives or prolinol ethers, to catalyze stereoselective transformations. The enantioselective acs.orgchemistryworld.com-proton shift of β,β-difluoro-α-imine amides, for instance, highlights a biomimetic strategy to access chiral fluorinated compounds. researchgate.net

Table 1: Potential Catalytic Systems for Asymmetric Synthesis

| Catalytic Approach | Catalyst Class | Potential Chiral Ligand/Catalyst | Target Transformation |

|---|---|---|---|

| Transition Metal Catalysis | Vanadyl Complexes | Salicylidene-t-leucinate templates | Asymmetric cross-coupling nih.govnih.gov |

| Transition Metal Catalysis | Rhodium/Ruthenium | Chiral Phosphine Ligands (e.g., BINAP) | Asymmetric Hydrogenation |

| Organocatalysis | Brønsted Acids | Chiral Phosphoric Acids (CPAs) | Enantioselective Cyclizations rsc.org |

| Organocatalysis | Lewis Bases | Cinchona Alkaloids | Michael Additions, Proton Shifts researchgate.net |

| Biocatalysis | Enzymes | Hydrolases, Transaminases | Kinetic Resolution, Asymmetric Amination rsc.org |

Integration with Automated Synthesis and High-Throughput Screening Techniques

To accelerate the discovery of novel derivatives of this compound with desired properties, the integration of automated synthesis with high-throughput screening (HTS) is indispensable. This combination allows for the rapid generation of large libraries of compounds followed by their swift evaluation, dramatically shortening the design-make-test-analyze cycle. youtube.com

Automated synthesis platforms, often utilizing flow chemistry or robotic liquid handlers, can systematically vary substituents around the core scaffold. acs.orgchemistryworld.cominnovations-report.combeilstein-journals.org For instance, a library could be generated by reacting the carboxylic acid group of the parent molecule with a diverse set of alcohols or amines, or by modifying the phenyl ring of the benzyloxy group. An end-to-end automated workflow, including synthesis, work-up, and purification, has been developed for generating C(sp³)-enriched drug-like compounds, demonstrating the power of this approach. nih.gov

Once synthesized, these libraries can be subjected to HTS to identify "hits" for a specific application, such as binding to a biological target or exhibiting a particular material property. rsc.org For example, screening of benzoic acid derivatives has been used to identify compounds that improve lipid accumulation in microorganisms or act as sirtuin inhibitors. nih.govnih.gov This process can be miniaturized to the nanoscale, reducing costs and waste while increasing speed. rsc.org

Table 2: Workflow for Automated Synthesis and HTS

| Step | Technology | Objective | Example Application |

|---|---|---|---|

| 1. Library Design | Computational Tools | Design a virtual library with diverse substituents on the parent scaffold. | Introduce various alkyl and aryl groups to the benzyloxy moiety. |

| 2. Automated Synthesis | Flow Reactor / Robotic Platform | Synthesize the designed library of derivatives in a parallel or serial format. | Amidation of the carboxylic acid with a panel of 100 different amines. beilstein-journals.orgnih.gov |

| 3. High-Throughput Screening | Plate-Based Assays | Rapidly screen the library for a specific activity or property. | Test for inhibition of a target enzyme (e.g., FtsZ). mdpi.com |

| 4. Data Analysis | Cheminformatics | Identify structure-activity relationships (SAR) from the screening data. | Correlate substituent properties with observed biological activity. thieme-connect.de |

| 5. Hit Confirmation | Resynthesis & Validation | Resynthesize and purify promising "hit" compounds for further testing. | Confirm inhibitory activity and determine potency (e.g., IC₅₀). |

Exploration of Novel Catalytic Transformations and C-H Functionalization

Moving beyond the classical functional groups, future research will undoubtedly delve into novel catalytic transformations to modify the this compound scaffold, with a particular focus on direct C-H functionalization. This strategy allows for the conversion of strong C-H bonds into new C-C or C-heteroatom bonds, offering a more atom-economical and efficient route to complex molecules compared to traditional methods that require pre-functionalized starting materials. youtube.com

The benzoic acid's carboxyl group can act as an effective directing group in transition-metal-catalyzed reactions, guiding the catalyst to functionalize the ortho C-H bond at the C5 position. Ruthenium(II)-catalyzed reactions, for example, have been extensively used for the C-H olefination and alkylation of benzoic acids. acs.org The fluorine and benzyloxy substituents on the ring will exert strong electronic and steric influences on the regioselectivity of such transformations. The study of how alkoxy substituents influence the regioselectivity of rhodium-catalyzed C-H activation provides valuable insights that could be applied here. acs.org

Potential C-H functionalization strategies include:

Ortho-Olefination/Alkylation: Introducing new carbon-carbon bonds at the C5 position.

Ortho-Hydroxylation/Amination: Installing valuable heteroatom functional groups.

Remote C-H Functionalization: Targeting other positions on the aromatic ring or even the benzylic group by employing specialized catalyst systems that can override the directing effect of the carboxyl group.

Table 3: Potential C-H Functionalization Reactions

| Reaction Type | Catalyst System | Target Position | Potential Reagent |

|---|---|---|---|

| C-H Olefination | [Ru(p-cymene)Cl₂]₂ | C5 (ortho to COOH) | Activated Olefins |

| C-H Alkylation | [RhCp*Cl₂]₂ | C5 (ortho to COOH) | Alkyl Halides, Alkenes |

| C-H Hydroxylation | Pd(OAc)₂ | C5 (ortho to COOH) | Oxidizing Agents (e.g., K₂S₂O₈) |

| C-H Borylation | Ir-based catalysts | C4 or C5 | Bis(pinacolato)diboron (B₂pin₂) |

| Benzylic C-H Oxidation | Copper or Iron catalysts | Benzylic CH₂ | Peroxides, Oxygen |

Advanced Computational Methodologies for Predictive Molecular Design

The role of computational chemistry in modern molecular design is rapidly expanding. For this compound, advanced computational methodologies will be instrumental in predicting the properties of its derivatives, understanding reaction mechanisms, and guiding synthetic efforts. rsc.org

Predictive Modeling: Using techniques like Quantitative Structure-Activity Relationship (QSAR) and machine learning, models can be built to predict the biological activity or material properties of virtual derivatives. thieme-connect.demdpi.com This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. For instance, molecular docking studies can predict how different analogs might bind to a protein target, as demonstrated in studies of other difluorobenzamide derivatives binding to the FtsZ protein. mdpi.com

Reaction Pathway Prediction: Computational methods can elucidate the mechanisms of complex reactions. For example, Density Functional Theory (DFT) calculations can be used to understand the regioselectivity of C-H activation reactions or to predict the most stable conformation of a molecule. mdpi.comresearchgate.net Methods like the Artificial Force Induced Reaction (AFIR) are being developed to automatically find reaction paths, which could systematically predict the outcomes of novel transformations on the target scaffold. nih.gov

Table 4: Application of Computational Methods

| Computational Technique | Application Area | Information Gained | Impact on Research |

|---|---|---|---|

| Molecular Docking | Drug Discovery | Predicts binding modes and affinities to biological targets. mdpi.com | Prioritization of compounds for synthesis and biological testing. |

| QSAR / Machine Learning | Property Prediction | Correlates chemical structure with activity/property. mdpi.com | Design of new derivatives with enhanced characteristics. |

| Density Functional Theory (DFT) | Mechanistic Studies | Calculates reaction energies, transition states, and molecular geometries. mdpi.comresearchgate.net | Understanding reaction outcomes and designing better catalysts. |

| Molecular Dynamics (MD) | Conformational Analysis | Simulates the dynamic behavior of molecules over time. | Insight into conformational preferences and binding stability. |

| Reaction Path Finding | Reaction Discovery | Systematically explores potential reaction mechanisms. nih.gov | Identification of novel and feasible synthetic routes. |

Q & A

Basic Research Questions

Q. How can the Suzuki-Miyaura cross-coupling reaction be optimized to introduce the phenylmethoxy group into 2,3-difluorobenzoic acid derivatives?

- Methodological Answer : Utilize boronic acid intermediates (e.g., 2,3-difluoro-6-methoxyphenylboronic acid analogs) under palladium catalysis. Key parameters include maintaining anhydrous conditions, using a 1:1.2 molar ratio of aryl halide to boronic acid, and employing tetrakis(triphenylphosphine)palladium(0) as a catalyst. Purification via silica gel chromatography with ethyl acetate/hexane gradients ensures product isolation. Reference similar protocols for difluorophenylboronic acids .

- Analytical Validation : Confirm coupling efficiency via NMR to monitor fluorine environments and LC-MS to verify molecular weight .

Q. What spectroscopic techniques are most effective for characterizing 2,3-Difluoro-6-(phenylmethoxy)benzoic acid?

- Methodological Answer : Combine and NMR to resolve aromatic proton and fluorine signals, particularly noting coupling constants (e.g., and ). IR spectroscopy identifies carboxylic acid (C=O stretch ~1700 cm) and ether (C-O stretch ~1250 cm) functionalities. LC-MS with reverse-phase C18 columns and electrospray ionization (ESI) confirms molecular ion peaks and purity (>95%) .

Q. How can hydrolysis of the phenylmethoxy group be selectively achieved without cleaving the fluorine substituents?

- Methodological Answer : Use acidic conditions (e.g., HBr in acetic acid) at 60–80°C for 6–8 hours. Monitor reaction progress via TLC (Rf shift in hexane/EtOH systems). Neutralize with aqueous NaHCO and extract with dichloromethane. Reference hydrolysis methods for methoxy-substituted benzoic acids .

Advanced Research Questions

Q. How can regioselective fluorination be controlled during the synthesis of this compound?

- Methodological Answer : Employ directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) at −78°C, followed by electrophilic fluorination with N-fluorobenzenesulfonimide (NFSI). Steric and electronic effects of the phenylmethoxy group direct fluorination to the 2- and 3-positions. Validate selectivity via NMR chemical shifts and X-ray crystallography .

Q. How should contradictory solubility and purity data (e.g., HPLC vs. NMR) be resolved for this compound?

- Methodological Answer : Re-examine sample preparation: HPLC discrepancies may arise from ion-pairing effects (use 0.1% formic acid in mobile phase). For NMR, ensure complete dissolution in deuterated DMSO-d to avoid aggregation. Cross-validate with differential scanning calorimetry (DSC) to detect polymorphic impurities .

Q. What strategies mitigate degradation of this compound under acidic or oxidative conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Introduce electron-withdrawing groups (e.g., nitro substituents) to stabilize the benzene ring. Encapsulation in cyclodextrins or use of antioxidant additives (e.g., BHT) reduces oxidative cleavage .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient positions. Compare activation energies for substitution at C-2 vs. C-3 using Gaussian or ORCA software. Validate predictions with kinetic studies using NMR .

Data Interpretation & Experimental Design

Q. How to design a kinetic study for esterification of this compound with varying alcohols?

- Methodological Answer : Use a Dean-Stark trap to remove water, monitoring reaction progress via NMR integration of ester methylene protons. Vary alcohol chain length (C1–C8) and temperature (25–80°C). Calculate rate constants (k) using pseudo-first-order kinetics. Reference esterification mechanisms for fluorinated benzoic acids .

Q. What are the limitations of X-ray crystallography for resolving fluorine positions in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products